molecular formula C20H29F3O2Si B14517215 Bis[(1-ethynylcyclohexyl)oxy](methyl)(3,3,3-trifluoropropyl)silane CAS No. 62952-00-5

Bis[(1-ethynylcyclohexyl)oxy](methyl)(3,3,3-trifluoropropyl)silane

Katalognummer: B14517215
CAS-Nummer: 62952-00-5
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: QQFWNALBQGZWNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(1-ethynylcyclohexyl)oxy(3,3,3-trifluoropropyl)silane is a chemical compound known for its unique structure and properties It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups

Vorbereitungsmethoden

The synthesis of Bis(1-ethynylcyclohexyl)oxy(3,3,3-trifluoropropyl)silane typically involves the reaction of 1-ethynylcyclohexanol with methyl(3,3,3-trifluoropropyl)silane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Bis(1-ethynylcyclohexyl)oxy(3,3,3-trifluoropropyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bis(1-ethynylcyclohexyl)oxy(3,3,3-trifluoropropyl)silane has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as hydrophobicity and thermal stability.

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functionalities.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Wirkmechanismus

The mechanism by which Bis(1-ethynylcyclohexyl)oxy(3,3,3-trifluoropropyl)silane exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in materials science, the compound’s unique structure allows it to form strong bonds with other materials, enhancing their properties. In biological applications, it may interact with cellular components to facilitate drug delivery or improve the performance of biomedical devices.

Vergleich Mit ähnlichen Verbindungen

Bis(1-ethynylcyclohexyl)oxy(3,3,3-trifluoropropyl)silane can be compared with other organosilicon compounds, such as:

    Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Bis(1-ethynylcyclohexyl)oxysilane: Lacks the trifluoropropyl group, resulting in different chemical properties and uses.

    1-ethynyl-1-benzyloxycyclohexane:

The uniqueness of Bis(1-ethynylcyclohexyl)oxy(3,3,3-trifluoropropyl)silane lies in its combination of ethynyl, cyclohexyl, and trifluoropropyl groups, which confer specific properties that make it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

62952-00-5

Molekularformel

C20H29F3O2Si

Molekulargewicht

386.5 g/mol

IUPAC-Name

bis[(1-ethynylcyclohexyl)oxy]-methyl-(3,3,3-trifluoropropyl)silane

InChI

InChI=1S/C20H29F3O2Si/c1-4-18(12-8-6-9-13-18)24-26(3,17-16-20(21,22)23)25-19(5-2)14-10-7-11-15-19/h1-2H,6-17H2,3H3

InChI-Schlüssel

QQFWNALBQGZWNN-UHFFFAOYSA-N

Kanonische SMILES

C[Si](CCC(F)(F)F)(OC1(CCCCC1)C#C)OC2(CCCCC2)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.